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Compound of Interest

Compound Name: (3-Fluoropyridin-2-yl)boronic acid

Cat. No.: B1394879 Get Quote

An In-Depth Technical Guide to (3-Fluoropyridin-2-yl)boronic acid: A Keystone Reagent in

Modern Medicinal Chemistry

Abstract
(3-Fluoropyridin-2-yl)boronic acid has emerged as a pivotal building block in contemporary

drug discovery and development. Its strategic combination of a pyridine scaffold, a fluorine

substituent, and a versatile boronic acid moiety makes it an exceptionally valuable reagent for

constructing complex molecular architectures. The fluorinated pyridine ring is a common motif

in pharmacologically active compounds, offering modulated basicity, improved metabolic

stability, and unique binding interactions. The boronic acid functional group serves as a

powerful handle for carbon-carbon bond formation, most notably through the palladium-

catalyzed Suzuki-Miyaura cross-coupling reaction. This guide provides an in-depth exploration

of (3-Fluoropyridin-2-yl)boronic acid, encompassing its fundamental physicochemical

properties, a detailed and validated synthesis protocol, its application in cross-coupling

chemistry, and its significance for professionals in pharmaceutical research.

Core Physicochemical & Structural Identity
A precise understanding of a reagent's properties is the foundation of its effective application in

synthesis. (3-Fluoropyridin-2-yl)boronic acid is a white to off-white solid at room

temperature. Its key identifiers and computed properties are summarized below.
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Property Value Source

Molecular Formula C₅H₅BFNO₂ [1][2]

Molecular Weight 140.91 g/mol [1][3]

CAS Number 1070774-29-6 [1][2]

IUPAC Name
(3-fluoro-2-pyridinyl)boronic

acid
[1]

Boiling Point
289 °C at 760 mmHg

(Predicted)
[2]

Density 1.34 g/cm³ (Predicted) [2]

SMILES B(C1=C(C=CC=N1)F)(O)O [1]

As with many boronic acids, it is susceptible to dehydration to form a cyclic trimer anhydride (a

boroxine). Therefore, for consistent reactivity and stoichiometric accuracy, it is imperative to

store the compound in a cool, dry environment under an inert atmosphere.

Synthesis Protocol: Halogen-Metal Exchange and
Borylation
The synthesis of pyridyl boronic acids requires careful control of reaction conditions, particularly

temperature, due to the reactivity of the intermediates.[4] The most common and effective route

to (3-Fluoropyridin-2-yl)boronic acid is via a lithium-halogen exchange from the

corresponding 2-bromo-3-fluoropyridine, followed by trapping the resulting organolithium

species with a borate ester.[5] This method provides high regioselectivity.

Expert Rationale for Experimental Choices:
Starting Material: 2-Bromo-3-fluoropyridine is selected because the bromine at the 2-position

is more susceptible to lithium-halogen exchange than the C-F bond.

Low Temperature (-78 °C): This temperature is critical. It prevents side reactions, such as the

decomposition of the highly reactive 2-lithiated pyridine intermediate and potential attack on

the solvent (THF).
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n-Butyllithium (n-BuLi): This is a strong, non-nucleophilic base ideal for efficient lithium-

halogen exchange at low temperatures.

Triisopropyl Borate: This electrophile is used to "trap" the organolithium intermediate. Its

bulky isopropyl groups help prevent the formation of undesired over-addition products.

Acidic Workup: The addition of HCl is necessary to hydrolyze the borate ester intermediate

to the final boronic acid product.

Step-by-Step Synthesis Workflow
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Step 1: Setup & Cooling

Step 2: Lithiation

Step 3: Borylation & Workup

2-Bromo-3-fluoropyridine
+ Anhydrous THF

Cool to -78 °C
(Dry Ice/Acetone Bath)

Inert Atmosphere (N₂/Ar)

Slow Add'n of n-BuLi

Stir for 1h @ -78 °C
(Formation of Lithiated Intermediate)

Add Triisopropyl Borate

Warm to RT & Stir Overnight

Quench with 1M HCl

Aqueous Workup & Extraction

(3-Fluoropyridin-2-yl)boronic acid

Click to download full resolution via product page

Caption: Synthesis workflow for (3-Fluoropyridin-2-yl)boronic acid.
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Detailed Experimental Protocol:
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic

stir bar, a thermometer, and a nitrogen inlet, add 2-bromo-3-fluoropyridine (1.0 eq) and

anhydrous tetrahydrofuran (THF, approx. 0.2 M).

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

Lithiation: Slowly add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise via syringe,

ensuring the internal temperature does not rise above -70 °C.

Stirring: Stir the resulting mixture at -78 °C for 1 hour to ensure complete lithium-halogen

exchange.

Borylation: Add triisopropyl borate (1.2 eq) dropwise to the reaction mixture, again

maintaining the temperature at -78 °C.

Warming: After the addition is complete, allow the reaction to slowly warm to room

temperature and stir overnight.

Quenching and Hydrolysis: Cool the mixture to 0 °C in an ice bath and quench by the slow

addition of 1 M aqueous HCl until the solution is acidic (pH ~2). Stir vigorously for 30 minutes

to ensure complete hydrolysis.

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium

sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be

purified by recrystallization or column chromatography to yield (3-Fluoropyridin-2-
yl)boronic acid as a solid.

Core Application: The Suzuki-Miyaura Cross-
Coupling Reaction
The paramount application of (3-Fluoropyridin-2-yl)boronic acid is in the Suzuki-Miyaura

cross-coupling reaction. This Nobel Prize-winning transformation is one of the most powerful
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and widely used methods for forming carbon-carbon bonds, specifically for creating biaryl and

heteroaryl structures that are central to many pharmaceutical compounds.[6][7]

The strategic placement of the fluorine atom in (3-Fluoropyridin-2-yl)boronic acid can

influence the electronic properties of the molecule, potentially enhancing its reactivity and

imparting desirable characteristics, such as metabolic stability, to the final coupled product.

The Catalytic Cycle
The reaction proceeds via a catalytic cycle involving a palladium complex. Understanding this

cycle is key to troubleshooting and optimizing the reaction.

Pd(0)L₂
(Active Catalyst)

Oxidative
Addition

Ar-Pd(II)-X(L)₂

Ar-X

Transmetalation

Ar-Pd(II)-Ar'(L)₂

(3-F-Py)-B(OH)₂
+ Base

Reductive
Elimination

Ar-(3-F-Py) Ar-(3-F-Py)
(Product)

Ar-X

(3-F-Py)-B(OH)₂

Base (e.g., K₂CO₃)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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